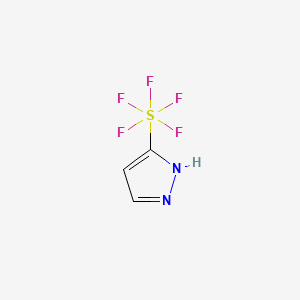![molecular formula C11H10F4O2 B13604032 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the lithiation of a suitable precursor followed by reaction with electrophiles . Another approach involves selective rhodium-catalyzed conjugate addition reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and specificity, leading to effective inhibition or activation of target pathways . These interactions are crucial for its biological and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Shares similar functional groups but differs in its boronic acid moiety.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Another related compound with a boronic acid group.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but differs in the position of the fluorine atom.
Uniqueness
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid is unique due to its specific combination of functional groups and their positions on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C11H10F4O2 |
|---|---|
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-10(2,9(16)17)6-3-7(11(13,14)15)5-8(12)4-6/h3-5H,1-2H3,(H,16,17) |
Clave InChI |
SGUXOQIMJXKZNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



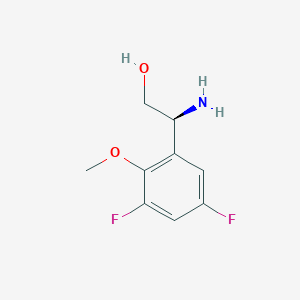
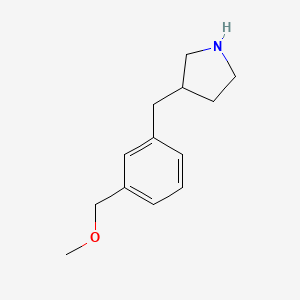
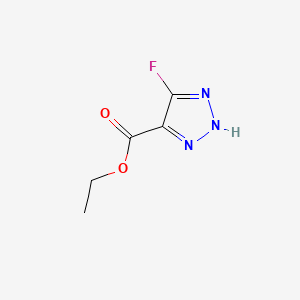



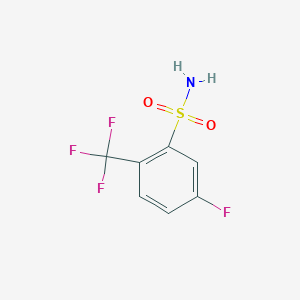
![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)
![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)

